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Compound of Interest

Compound Name: 4-Bromo-3-methylbutanal

Cat. No.: B8740463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 4-bromo-3-
methylbutanal and its analogues. By presenting quantitative data, detailed experimental

protocols, and visual representations of fragmentation pathways, this document serves as a

valuable resource for the identification and characterization of these compounds.

Mass Spectral Data Comparison
The following table summarizes the key mass spectral data obtained for 3-methylbutanal and

an isomer of the target compound, 4-bromo-2-methylbutanal. While experimental data for 4-
bromo-3-methylbutanal is not publicly available, the analysis of its unbrominated analogue

and a positional isomer provides critical insights into its expected fragmentation patterns.
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass
Fragments (m/z)
and Relative
Intensities

3-Methylbutanal C₅H₁₀O 86.13

44 (100%), 43 (60%),

29 (55%), 57 (40%),

41 (35%), 27 (30%),

86 (M⁺, 5%)[1][2][3]

4-Bromo-2-

methylbutanal

(Isomer)

C₅H₉BrO 165.03

58 (99.99%), 55

(59.70%), 41

(26.60%), 84

(24.70%), 56

(21.40%)[4]

4-Bromo-3-

methylbutanal

(Predicted)

C₅H₉BrO 165.03

M⁺ and M⁺+2 peaks

(~1:1 ratio), fragments

from α-cleavage, β-

cleavage, and loss of

Br.

Predicted Fragmentation of 4-Bromo-3-
methylbutanal
The mass spectrum of 4-bromo-3-methylbutanal is expected to exhibit characteristic features

of both aldehydes and halogenated compounds. The presence of bromine, with its two major

isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a distinctive isotopic pattern for

the molecular ion (M⁺) and any bromine-containing fragments, appearing as two peaks of

roughly equal intensity separated by two mass units (M⁺ and M⁺+2).

Key predicted fragmentation pathways include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a

hydrogen atom (M-1) or the formyl group (M-29).
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β-Cleavage: Fission of the bond between the α and β carbons, which can lead to the

formation of various fragment ions.

Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment at [M-Br]⁺.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a γ-hydrogen

to the carbonyl oxygen, followed by β-cleavage.

Experimental Protocols
The following is a representative protocol for the analysis of 4-bromo-3-methylbutanal and its

analogues by Gas Chromatography-Mass Spectrometry (GC-MS), based on established

methods for volatile and halogenated organic compounds.

3.1. Sample Preparation

A dilute solution of the analyte is prepared in a volatile organic solvent, such as

dichloromethane or methanol. The typical concentration range for GC-MS analysis is 1-100

µg/mL.

3.2. Gas Chromatography (GC) Conditions

Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

Injector Temperature: 250 °C.

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x

0.25 µm film thickness DB-5ms or equivalent.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: Hold at 250 °C for 5 minutes.
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3.3. Mass Spectrometry (MS) Conditions

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 35-300.

Scan Rate: 2 scans/second.

Visualization of Mass Spectrometry Workflow and
Fragmentation
The following diagrams illustrate the general workflow for GC-MS analysis and the predicted

primary fragmentation pathways for 4-bromo-3-methylbutanal.
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(Mass Spectrum)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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